5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound that features a thiazole ring and a pyrazine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the pyrazine ring. One common method involves the reaction of a thioamide with α-haloketones to form the thiazole ring . The pyrazine ring can be introduced through a condensation reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring, leading to the formation of dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrazine derivatives, and various substituted thiazole and pyrazine derivatives .
Scientific Research Applications
5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound in drug discovery for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and biocides.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit key enzymes involved in microbial and cancer cell proliferation, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
5-tert-Butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of a thiazole and pyrazine ring, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug discovery and development .
Properties
CAS No. |
879547-26-9 |
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Molecular Formula |
C12H14N4OS |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
5-tert-butyl-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H14N4OS/c1-12(2,3)9-7-14-8(6-15-9)10(17)16-11-13-4-5-18-11/h4-7H,1-3H3,(H,13,16,17) |
InChI Key |
SSQVVCGCKBZHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(N=C1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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